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MSC2156119J

Cat. No.: B1191805
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Description

MSC2156119J, also known as Tepotinib, is a potent, selective, and orally available ATP-competitive inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase . It was designed to potently inhibit MET kinase activity by binding to the MET kinase domain in a U-shaped conformation, interacting with key residues in the hinge region . This mechanism potently suppresses c-MET phosphorylation and subsequent downstream signaling through the RAS/MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and migration . Preclinical data demonstrates its research value in models of various cancer types, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and gastric cancer, particularly those driven by MET alterations such as MET exon 14 skipping mutations or MET amplification . In vivo, this compound has shown marked antitumor and antimetastatic efficacy. In patient-derived liver cancer explant models, it inhibited tumor growth and induced complete regression in models with high c-Met expression, also reducing circulating alpha-fetoprotein (AFP) levels and metastatic lung foci . Its efficacy was similar or superior to sorafenib in these models and it was better tolerated . Furthermore, studies indicate that this compound penetrates the blood-brain barrier, showing strong antitumor activity in brain metastasis models, highlighting its utility for investigating metastatic disease . A first-in-human phase I clinical trial established that the compound was well-tolerated and demonstrated antitumor activity, including partial responses and stable disease in patients with advanced solid tumors . The recommended phase II dose was identified as 500 mg once daily . This compound is a critical research tool for investigating the role of c-MET signaling in oncogenesis and for exploring targeted therapeutic strategies in MET-altered cancers. This product is supplied for Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Synonyms

MSC2156119J; NONE

Origin of Product

United States

Preclinical Characterization of Msc2156119j As a Met Inhibitor

Molecular Mechanism of c-Met Kinase Inhibition by MSC2156119J

This compound disrupts MET signaling through a multi-faceted mechanism that involves direct competition with ATP, potent and selective kinase inhibition, and suppression of critical phosphorylation events that ultimately block downstream oncogenic pathways. nih.govtargetmol.cominvivochem.com

ATP-Competitive Inhibitory Profile

This compound functions as a reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. targetmol.com As a type Ib inhibitor, it binds to the ATP-binding site within the MET kinase domain. nih.gov This direct competition prevents the binding of ATP, a crucial step for the kinase to become active and phosphorylate its substrates. By occupying this site, this compound effectively blocks the catalytic function of the receptor.

Selectivity and Potency against c-Met Kinase Activity

The inhibitor demonstrates high potency and selectivity for c-Met. selleckchem.com It has a reported half-maximal inhibitory concentration (IC50) of 3 to 4 nM for c-Met kinase activity in cell-free assays. targetmol.cominvivochem.com This potency is coupled with significant selectivity; one analysis showed it was over 200-fold more selective for c-Met compared to other kinases such as IRAK4, TrkA, Axl, IRAK1, and Mer. selleckchem.com This high degree of selectivity minimizes the risk of off-target effects that could arise from inhibiting other essential kinases. nih.gov

Inhibition of c-Met Autophosphorylation (e.g., Y1234/Y1235)

Activation of the c-Met receptor is initiated by the autophosphorylation of specific tyrosine residues within its kinase domain, notably Y1234 and Y1235. researchgate.net This phosphorylation event is critical for the full activation of the kinase's catalytic activity. researchgate.net this compound has been shown to effectively inhibit this crucial c-Met autophosphorylation. invivochem.com For instance, in A549 cells, the compound suppressed HGF-induced c-Met phosphorylation with an IC50 of 6 nM, and in EBC-1 cells, which exhibit constitutive c-Met phosphorylation, the IC50 was 9 nM. invivochem.comselleckchem.com Preclinical models suggest that near-complete inhibition (≥95%) of c-Met phosphorylation is necessary to achieve tumor stasis or regression. nih.gov

Impact on Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/Akt, STAT, beta-catenin, Notch pathways)

The c-Met receptor, once activated, triggers several downstream signaling cascades that are fundamental to cancer cell proliferation, survival, migration, and invasion. cancer.gov Key pathways activated by MET include the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways. biorender.com By blocking MET phosphorylation and activation, this compound effectively disrupts these downstream signals. cancer.govinvivochem.com

Studies have shown that this compound treatment leads to a marked reduction in the phosphorylation of key signaling molecules downstream of MET, including Gab1, Erk1/2, and Akt. invivochem.com The PI3K/Akt and RAS/MAPK pathways are known to engage in crosstalk with other oncogenic pathways, such as the Wnt/β-catenin and Notch signaling pathways. nih.govnih.govresearchgate.netresearchgate.net For example, Akt can inactivate GSK-3β, a negative regulator of β-catenin, thereby promoting its activity. researchgate.net By inhibiting the primary upstream activator, MET, this compound consequently dampens the activity of this interconnected network of pro-tumorigenic signaling.

In Vitro Efficacy Studies of this compound

The efficacy of this compound has been evaluated in various cancer cell lines, particularly those that are dependent on MET signaling for their growth and survival. nih.gov

Inhibition of Cellular Proliferation in MET-Dependent Cancer Cell Lines

This compound has demonstrated potent dose-dependent inhibitory effects on the proliferation of cancer cells that harbor MET gene amplification or overexpression. nih.govnih.gov This anti-proliferative effect is significantly more pronounced in MET-dependent cells compared to those with low or no c-Met expression, highlighting the targeted nature of the inhibitor. nih.gov In gastric cancer cells with c-MET amplification, this compound inhibited cell viability with low nanomolar efficacy. nih.gov The compound has also been shown to induce complete regression of tumors in preclinical xenograft models of NSCLC and gastric cancer with MET amplification. selleckchem.comnih.govnih.gov

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against cellular proliferation in various MET-dependent cancer cell lines.

Cell LineCancer TypeMET StatusIC50 (nM)
MKN45 Gastric CancerAmplified~7
SNU620 Gastric CancerAmplified~9
Hs746T Gastric CancerAmplifiedNot specified
EBC-1 Lung CancerAmplifiedNot specified
DFCI081 NSCLCAmplifiedNot specified

Data compiled from studies on MET-amplified cancer cell lines. nih.govselleckchem.comnih.gov

Induction of Apoptosis in Sensitive Cell Models

This compound, also known as tepotinib (B1684694), has been shown to induce programmed cell death, or apoptosis, in various cancer cell models that are sensitive to MET inhibition. cancer.govresearchgate.net The MET proto-oncogene is crucial for several cellular functions, including the regulation of apoptosis, and its alteration can lead to tumor cell proliferation and survival. researchgate.net The activation of the MET receptor provides strong anti-apoptotic signals, primarily through the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which helps cancer cells evade cell death. mdpi.commdpi.com

Tepotinib disrupts these MET-driven survival pathways, leading to apoptosis. cancer.gov In preclinical studies on melanoma cells, tepotinib treatment led to the induction of apoptosis. This was evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and cleaved caspase 3. nih.gov The pro-apoptotic effect of tepotinib was diminished when cells were treated with Hepatocyte Growth Factor (HGF), the ligand for the MET receptor, highlighting the inhibitor's on-target effect. nih.gov Similarly, in various gastric cancer cell lines, treatment with tepotinib resulted in a dose-dependent inhibition of growth, which was accompanied by an induction of cell death. mdpi.com The downregulation of MET phosphorylation by tepotinib is a key event that precedes a marked decrease in cell viability and a subsequent increase in apoptosis in sensitive cell models. researchgate.net

Cell ModelKey Findings on Apoptosis Induction by this compoundMechanism
Melanoma CellsSignificantly induced apoptosis. nih.govDownregulation of Bcl-2; Upregulation of Bax and cleaved caspase 3. nih.gov
Gastric Cancer CellsDose-dependent induction of cell death. mdpi.comInhibition of MET signaling pathway. mdpi.com
MET-driven Cellular ModelsMarkedly increased apoptosis in sensitive cells. researchgate.netDownregulation of MET phosphorylation. researchgate.net

Differential Sensitivity based on MET Alteration Status (e.g., MET Amplification, MET Exon 14 Skipping)

The antitumor activity of this compound is highly dependent on the MET alteration status of the cancer cells, demonstrating a clear differential sensitivity. nih.gov Tumors harboring specific MET alterations, such as MET exon 14 (METex14) skipping and MET amplification, are particularly sensitive to inhibition by tepotinib. nih.gov

MET exon 14 skipping is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC), and tepotinib has demonstrated significant clinical activity in patients with this specific alteration. targetedonc.comascopost.comcancernetwork.com Preclinical models have confirmed this sensitivity, establishing METex14 skipping as a predictive biomarker for response to tepotinib. onclive.com

MET amplification is another critical determinant of sensitivity. In preclinical models of hepatocellular carcinoma (HCC) and gastric cancer, cells with higher MET gene copy numbers or strong MET/HGF activation showed significantly greater responsiveness and higher rates of cell death following treatment with this compound. mdpi.comnih.govascopubs.org Conversely, tumors with low c-Met expression were found to be less sensitive to the inhibitor. nih.gov

Furthermore, the genomic context of the MET alteration can influence sensitivity. For instance, in tumors with co-occurring MET amplification and METex14 skipping, the response to tepotinib is enhanced. youtube.com In contrast, the presence of concurrent mutations in other signaling pathways, such as KRAS or BRAF, can lead to a poorer response, as the tumor may utilize these alternative pathways to maintain growth. youtube.com The differential response based on MET alteration status is summarized in the table below.

MET AlterationCancer TypeSensitivity to this compoundReference
MET Exon 14 SkippingNon-Small Cell Lung Cancer (NSCLC)High targetedonc.comascopost.comcancernetwork.com
High MET Amplification / OverexpressionHepatocellular Carcinoma (HCC), Gastric CancerHigh mdpi.comnih.govascopubs.org
METex14 Skipping with MET AmplificationNSCLCEnhanced youtube.com
METex14 Skipping with KRAS/BRAF mutationsNSCLCReduced youtube.com
Low c-Met ExpressionLiver CancerLow nih.gov

In Vivo Antitumor Efficacy in Preclinical Models

In vivo studies using various preclinical cancer models have demonstrated the potent, dose-dependent antitumor activity of this compound in tumors with MET-dependent signaling. nih.govnih.gov The compound has been shown to effectively impede tumor growth and, in some cases, induce complete tumor regression in both HGF-dependent and HGF-independent tumor models. merckgroup.com

Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of this compound. These models allow for the study of tumor growth in a living system, providing valuable insights into therapeutic potential. td2inc.com

In subcutaneous xenograft models, where tumor cells are implanted under the skin of the mice, this compound has shown significant antitumor effects. For example, in a hepatocellular carcinoma model using MHCC97H cells, treatment with this compound led to the inhibition of tumor growth and even induced complete tumor regression. nih.gov The efficacy in these models is often correlated with the level of MET activation in the implanted tumor cells. Studies using the KP4 pancreatic cancer cell line xenograft model also demonstrated that nearly complete inhibition of MET phosphorylation is required to achieve tumor stasis or regression. merckgroup.com Furthermore, subcutaneous models have been used to confirm the sensitivity of specific patient-derived tumors before their use in more complex orthotopic studies. nih.gov

Orthotopic xenograft models involve implanting tumor cells or tissue into the corresponding organ in the mouse from which the cancer originated (e.g., liver cells into the mouse liver). reactionbiology.com This provides a more biologically relevant microenvironment for tumor growth, interaction with stromal cells, and metastasis, offering high predictive value for drug testing. reactionbiology.comreactionbiology.com

This compound has demonstrated strong antitumor activity in orthotopic models. nih.gov In an orthotopic model of hepatocellular carcinoma using MHCC97H cells, this compound not only inhibited primary tumor growth and induced complete regression but also reduced the number of metastatic lung foci. nih.gov In orthotopic models of NSCLC brain metastases, tepotinib induced pronounced intracranial tumor regression, with median tumor volume changes of -84% and -63% in two different models. nih.govnih.gov These models, established by implanting tumor fragments into the brains of mice, effectively replicate the biological behaviors of the original tumors. nih.govnih.gov

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are considered highly valuable as they maintain the heterogeneity and architecture of the original human tumor, providing a robust platform for evaluating novel cancer therapies with greater translational potential. td2inc.com

The efficacy of this compound has been evaluated in various PDX models. In a study involving ten different patient-derived primary liver cancer explants, the response to this compound was directly correlated with the level of c-Met/HGF activation within the individual patient's tumor. nih.gov Models derived from patients with strong MET activation showed significantly increased responsiveness, with this compound demonstrating activity that was similar or superior to the standard-of-care agent, sorafenib (B1663141). nih.gov Similarly, PDX models derived from NSCLC brain metastases were used to confirm the sensitivity of the tumors to tepotinib before proceeding with orthotopic implantation, where the drug showed significant efficacy. nih.gov These findings underscore the importance of patient selection based on MET biomarkers for achieving optimal therapeutic outcomes with this compound.

Efficacy in Specific Cancer Types

Hepatocellular Carcinoma (HCC) Models

In preclinical models of hepatocellular carcinoma (HCC), this compound has shown significant antitumor activity. mdpi.comresearchgate.netnih.gov Studies using patient-derived tumor explants and the human HCC cell line MHCC97H, which co-expresses c-Met and its ligand HGF, have demonstrated the compound's effectiveness. mdpi.comaacrjournals.org In both subcutaneous and orthotopic xenograft models using MHCC97H cells, this compound induced tumor regression, with complete tumor eradication observed in a majority of cases in the subcutaneous model. aacrjournals.org Furthermore, in an orthotopic model, the compound significantly reduced primary tumor size and weight. aacrjournals.org

A key finding is the correlation between the level of c-Met and HGF expression and the sensitivity to this compound. mdpi.comaacrjournals.org Tumor models with high levels of c-Met and HGF expression were more responsive to the inhibitor, while those with low expression were less sensitive. mdpi.comresearchgate.netaacrjournals.org In some instances, this compound demonstrated similar or even superior efficacy compared to sorafenib, a standard-of-care treatment for advanced HCC, particularly in tumors with high c-Met expression. mdpi.comresearchgate.net

Efficacy of this compound in HCC Models

ModelSettingKey Findings
MHCC97H XenograftSubcutaneousTumor regression in 10/10 mice; tumor eradication in 9/10 mice. aacrjournals.org
MHCC97H XenograftOrthotopicSignificant reduction in primary tumor size and weight. aacrjournals.org
Patient-Derived ExplantsSubcutaneousStrong inhibition of tumor growth in 4/9 models with high c-Met/HGF. aacrjournals.org
Patient-Derived ExplantsSubcutaneousSuperior anti-tumor activity compared to sorafenib in 3/4 responsive models. aacrjournals.org
Non-Small Cell Lung Cancer (NSCLC) Models

This compound is also being investigated for its potential in treating non-small cell lung cancer (NSCLC), particularly in patients with MET gene alterations. onclive.com The MET pathway is a known driver of tumorigenesis in a subset of NSCLC patients. nih.gov Preclinical studies have shown that this compound can inhibit the growth of NSCLC cell lines and patient-derived tumor xenograft models. mdpi.com The compound's high selectivity for MET is considered a key advantage, as it minimizes off-target kinase inhibition at clinically relevant doses. nih.gov

Gastric Cancer Models

In the context of gastric cancer, MET amplification is a known oncogenic driver. nih.gov Preclinical studies have explored the efficacy of MET inhibitors in this setting. For instance, in animal models of gastric cancer, the multi-targeted tyrosine kinase inhibitor sorafenib, which also inhibits VEGFR-2, VEGFR-3, and PDGFR-β, has been shown to inhibit tumor growth and angiogenesis. nih.gov While specific data on this compound in gastric cancer models from the provided search results is limited, the known role of MET in this cancer type suggests its potential as a therapeutic target. nih.gov

Effect on Tumor Growth Inhibition and Regression

Across various preclinical models, this compound has demonstrated a significant ability to inhibit tumor growth and induce regression. mdpi.comresearchgate.netnih.gov In HCC models, the compound led to marked regression of tumors with high c-Met expression. researchgate.net Simulations based on preclinical data from KP4 xenograft mice suggest that nearly complete inhibition of phospho-c-Met (≥95%) is necessary for tumor stasis or regression. merckgroup.com This highlights the direct correlation between the degree of MET inhibition and the resulting anti-tumor effect.

Impact on Metastasis Formation

A critical aspect of cancer progression is metastasis, and MET signaling is known to play a role in this process. jci.org Preclinical studies have shown that this compound can effectively reduce metastasis formation. mdpi.comresearchgate.netnih.gov In an orthotopic HCC model using MHCC97H cells, which have a high metastatic potential, treatment with this compound resulted in a reduced number of mice with visible lung metastases and a significantly lower number of metastatic foci in the lungs compared to control groups. aacrjournals.org After five weeks of treatment, circulating Alpha-Feto-Protein (AFP) levels, a tumor marker for HCC, were undetectable, and the number of metastatic lung foci was reduced. mdpi.comnih.gov

Impact of this compound on Metastasis in Orthotopic MHCC97H Model

ParameterOutcome
Mice with Lung MetastasisReduced number (6/9) compared to controls. aacrjournals.org
Number of Metastatic FociSignificantly lower compared to controls. aacrjournals.org
Circulating AFP LevelsUndetectable after 5 weeks of treatment. mdpi.comnih.gov

Resistance Mechanisms and Combination Therapeutic Strategies Involving Msc2156119j

Mechanisms of Resistance to Targeted Therapies Involving c-Met

Activation of the c-Met pathway, also known as the hepatocyte growth factor receptor (HGFR) pathway, has emerged as a key bypass resistance mechanism to a wide range of targeted therapies. nih.govamegroups.org This activation can occur through various molecular events, including genomic amplification and ligand overexpression, allowing tumor cells to circumvent the effects of drugs targeting other oncogenic drivers. nih.gov

While EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations, the development of acquired resistance is nearly inevitable. nih.govnih.gov The most common mechanism of acquired resistance to first-generation EGFR-TKIs is a secondary mutation in the EGFR gene, known as T790M, which accounts for approximately 50% of cases. nih.govnih.gov However, a substantial portion of resistance is driven by the activation of alternative signaling pathways that bypass the inhibited EGFR. nih.govresearchgate.net The c-Met signaling pathway is one of the most significant of these bypass tracks. nih.govresearchgate.net

Aberrant c-Met activity is a well-documented mechanism of acquired resistance to EGFR TKIs, occurring in about 20% of such cases. nih.gov This can happen through several mechanisms:

MET Amplification: An increase in the copy number of the MET gene leads to the overexpression and constitutive activation of the c-Met receptor. This allows the cancer cell to reactivate critical downstream signaling cascades, most notably the PI3K/AKT pathway, independently of EGFR. nih.govresearchgate.net In this scenario, even though the EGFR-TKI effectively inhibits EGFR phosphorylation, the amplified MET signal sustains ErbB3 phosphorylation, leading to persistent PI3K/Akt signaling and cell survival. researchgate.net

HGF Upregulation: The hepatocyte growth factor (HGF) is the only known high-affinity ligand for the c-Met receptor. nih.gov Overexpression of HGF, either by the tumor cells themselves (autocrine signaling) or by stromal cells in the tumor microenvironment (paracrine signaling), can lead to potent c-Met activation. nih.goviiarjournals.org This ligand-mediated activation can rescue both the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK signaling pathways in the presence of EGFR inhibitors, thereby conferring resistance. nih.gov Studies have shown that a high percentage of EGFR-mutated NSCLC tumors with acquired resistance exhibit high levels of HGF expression. nih.gov

The table below summarizes findings from a study on post-resistance biopsy specimens in EGFR-mutated NSCLCs.

Mechanisms of Acquired Resistance in EGFR-Mutated NSCLC

Resistance MechanismFrequency in Patients (n=23)
High HGF Expression61%
EGFR T790M Mutation52%
MET Amplification9%

Data showing the prevalence of different resistance mechanisms in post-resistance biopsy specimens. Note that some patients may have more than one mechanism. nih.gov

The tumor microenvironment (TME) is a critical factor in mediating drug resistance. researchgate.net Various components of the TME can promote c-Met-driven resistance:

Fibroblast Interactions: Cancer-associated fibroblasts (CAFs) are a key component of the tumor stroma and can secrete HGF. mdpi.comnih.gov This paracrine signaling from CAFs activates c-Met on adjacent tumor cells, conferring resistance to therapies targeting EGFR and other pathways like HER2. nih.gov

Macrophage Involvement: Tumor-associated macrophages (TAMs) can also contribute to resistance by secreting cytokines and growth factors, including HGF, which activates the c-Met signaling pathway and circumvents EGFR inhibition. researchgate.net

Hypoxia: Low oxygen levels, or hypoxia, within the tumor can promote a more aggressive and invasive phenotype. Hypoxia has been shown to transcriptionally activate the MET protooncogene, leading to increased c-Met expression and contributing to resistance. amegroups.org

Rationales for Combination Therapies with MSC2156119J

Given the central role of c-Met in driving resistance, combining a selective c-Met inhibitor like this compound (tepotinib) with other targeted agents is a logical therapeutic strategy. nih.gov

The primary rationale for using this compound in combination therapy is to overcome or prevent resistance mediated by aberrant c-Met activation. nih.gov For patients who develop resistance to EGFR TKIs via MET amplification, adding this compound can re-sensitize the tumors to the EGFR inhibitor. nih.govascopubs.org

A significant challenge arises when tumors harbor multiple resistance mechanisms, such as co-occurring MET amplification and the EGFR T790M mutation. In these "double resistant" cases, a first-generation EGFR TKI combined with this compound is insufficient. However, preclinical studies have demonstrated that a combination of this compound with a third-generation EGFR TKI (which is effective against the T790M mutation) can lead to complete tumor regression. nih.govaacrjournals.org This highlights the potential of dual pathway inhibition to overcome complex resistance profiles. nih.gov

Efficacy of Combination Therapy in a "Double Resistant" NSCLC Xenograft Model

TreatmentTumor Response
Single-agent Tepotinib (B1684694) (this compound)Tumor Progression
Single-agent Erlotinib (B232) (1st-gen EGFR TKI)Tumor Progression
Single-agent Rociletinib (B611991) analog (3rd-gen EGFR TKI)Delayed Tumor Regrowth
Tepotinib + ErlotinibDelayed Tumor Regrowth
Tepotinib + Rociletinib analogComplete Tumor Regression

Results from a preclinical model with resistance from both c-Met amplification and the EGFR T790M mutation, demonstrating the synergy of combining a c-Met inhibitor with a third-generation EGFR TKI. aacrjournals.org

Cancer cells often rely on multiple signaling pathways for their growth and survival. Combination therapy aims to attack these pathways simultaneously to achieve a more potent and durable anti-tumor effect. lcfamerica.org The combination of an EGFR inhibitor and a c-Met inhibitor like this compound is a prime example of targeting parallel oncogenic pathways. nih.govresearchgate.net When the primary oncogenic driver, such as a mutated EGFR, is inhibited, the tumor may become dependent on a "bypass" pathway like c-Met for survival. nih.gov By co-targeting both EGFR and c-Met, this escape mechanism is blocked, reducing the likelihood of resistance and potentially leading to better patient outcomes. nih.govascopubs.org This strategy is part of a broader trend in oncology toward using rational drug combinations to combat the inherent adaptability of tumors. biopharmatrend.combroadinstitute.org

Preclinical Evaluation of Combination Strategies

The preclinical assessment of this compound, also known as tepotinib, in combination with other anticancer agents has been a focal point of research to enhance its therapeutic efficacy and overcome resistance. These investigations have spanned a variety of cancer models, primarily focusing on non-small cell lung cancer (NSCLC) and other solid tumors where the c-Met signaling pathway is a key driver of malignancy.

This compound in Combination with EGFR TKIs (e.g., Erlotinib, Gefitinib (B1684475), Afatinib (B358), Rociletinib)

A significant area of preclinical research has been the combination of this compound with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). MET amplification is a known mechanism of resistance to EGFR TKIs in NSCLC. researchgate.net Preclinical studies have demonstrated that this compound can overcome this resistance. researchgate.netnih.gov

In NSCLC xenograft models with MET amplification that are resistant to EGFR TKIs, the combination of this compound with an EGFR TKI has shown significant efficacy. nih.gov For instance, in models harboring both an EGFR mutation and MET amplification, combining this compound with first or second-generation EGFR TKIs like gefitinib and afatinib, or the third-generation TKI rociletinib, has led to complete tumor regression. researchgate.netnih.gov

One study investigated various NSCLC xenograft models with acquired resistance to EGFR TKIs driven by MET amplification. In the HCC827-GR model (EGFR del19, MET amplification), this compound combined with either erlotinib or afatinib resulted in significant tumor growth inhibition. In the DFCI081 patient-derived xenograft model (EGFR del19, MET amplification), this compound alone or in combination with erlotinib, afatinib, or rociletinib induced complete tumor regression. researchgate.net

Furthermore, in a "double resistant" model (HCC827-GR-T790M) harboring both the EGFR T790M mutation and MET amplification, monotherapies with erlotinib, afatinib, or this compound showed limited effects. However, the combination of this compound with the third-generation EGFR TKI rociletinib, which is effective against the T790M mutation, resulted in complete tumor regression. nih.gov These preclinical findings provide a strong rationale for clinical trials investigating this compound in combination with EGFR TKIs in patients with NSCLC who have developed resistance due to MET amplification. nih.gov

Preclinical Efficacy of this compound in Combination with EGFR TKIs in NSCLC Xenograft Models

Xenograft Model EGFR Mutation MET Status Combination Therapy Outcome
HCC827-GR del19 Amplification This compound + Erlotinib/Afatinib Significant Tumor Growth Inhibition
DFCI081 (PDX) del19 Amplification This compound + Erlotinib/Afatinib/Rociletinib Complete Tumor Regression
HCC827-GR-T790M del19, T790M Amplification This compound + Rociletinib Complete Tumor Regression

This compound in Combination with Multi-kinase Inhibitors (e.g., Sorafenib)

The combination of this compound with multi-kinase inhibitors such as sorafenib (B1663141) has been explored, particularly in the context of hepatocellular carcinoma (HCC). Sorafenib is a standard treatment for advanced HCC, but its efficacy can be limited. ascopubs.orgascopubs.org The c-Met pathway has been implicated in resistance to sorafenib, providing a rationale for combining a c-Met inhibitor like this compound. ascopubs.org

Preclinical evidence has shown that in patient-derived xenograft (PDX) models of HCC with high MET expression, this compound demonstrated superior efficacy compared to sorafenib. ascopubs.org In PDX models with high-level MET amplification, this compound induced complete or near-complete tumor regression. ascopubs.orgascopubs.org While direct preclinical studies combining this compound and sorafenib are not extensively detailed in the provided search results, the strong preclinical monotherapy activity of this compound in MET-driven HCC models that are often treated with sorafenib supports the investigation of this combination. ascopubs.orgascopubs.org Clinical trials have been initiated to evaluate this compound in patients with advanced HCC who were previously treated with sorafenib, underscoring the clinical interest in this combination strategy. mdpi.com

This compound in Combination with Other Anticancer Agents (e.g., Rapamycin (B549165), Cisplatin (B142131)/Pemetrexed, Irradiation)

Preclinical investigations have also extended to combining this compound with other classes of anticancer agents and modalities.

Rapamycin: While direct preclinical studies combining this compound with the mTOR inhibitor rapamycin were not identified in the search results, there is a general preclinical basis for combining targeted therapies. For instance, synergistic interactions have been observed in vitro between rapamycin and chemotherapeutic agents like paclitaxel (B517696) and carboplatin (B1684641) in breast cancer cells. nih.gov

Cisplatin/Pemetrexed: There is a lack of specific preclinical data evaluating the combination of this compound with the chemotherapeutic agents cisplatin and pemetrexed. General preclinical studies have shown that combining cisplatin with other targeted agents can result in additive or synergistic effects in various cancer models. nih.gov

Irradiation: Preclinical studies have demonstrated that this compound has a radiosensitization effect. nih.gov In head and neck squamous cell carcinoma (HNSCC) models, pretreatment with this compound led to enhanced DNA damage, cell death, and G2-M-phase arrest following irradiation. nih.gov This combination resulted in significant radiosensitization in an in vivo HNSCC model. nih.gov These findings suggest that combining this compound with radiotherapy could be a promising strategy to enhance the efficacy of radiation treatment in tumors with c-Met expression. nih.govnih.gov

Synergy and Antagonism in Preclinical Combinations

The concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key goal in combination therapy. researchgate.net Preclinical studies combining this compound with EGFR TKIs have provided clear evidence of synergistic activity. researchgate.netnih.gov This synergy is particularly evident in overcoming acquired resistance to EGFR inhibitors mediated by MET amplification. nih.gov The ability of this compound to restore sensitivity to EGFR TKIs in resistant NSCLC models highlights a powerful synergistic interaction. researchgate.netnih.gov

In some preclinical settings, the interaction between combined agents can be additive, meaning the effect is equal to the sum of the individual effects. Some in vitro studies of rapamycin with certain chemotherapeutic agents have shown additive effects. nih.gov

Antagonism, where one drug interferes with the action of another, is an undesirable outcome in combination therapy. researchgate.net The available preclinical data for this compound in the combinations discussed, particularly with EGFR TKIs and irradiation, have primarily pointed towards synergistic or additive interactions, with no significant antagonistic effects reported in the reviewed literature.

Pharmacodynamic Studies and Biomarker Discovery for Msc2156119j

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its intended target and eliciting the expected biological effect in the tumor. For MSC2156119J, these studies have focused on the direct inhibition of the c-Met receptor and the subsequent blockade of its downstream signaling cascades.

Phosphorylated c-Met (phospho-c-Met) Levels in Tumor Tissues

The primary mechanism of action of this compound is the inhibition of c-Met tyrosine kinase activity. Activation of the c-Met receptor involves its phosphorylation at key tyrosine residues (specifically Y1234 and Y1235) in the kinase domain. nih.gov Therefore, a reduction in the levels of phosphorylated c-Met (phospho-c-Met or p-Met) in tumor tissue serves as a direct and reliable pharmacodynamic biomarker of the drug's activity.

Preclinical studies have demonstrated that tepotinib (B1684694) potently inhibits c-Met phosphorylation. In the EBC-1 lung cancer cell line, which harbors high-level MET amplification, tepotinib inhibited MET phosphorylation with an IC₅₀ value of 5.4 nmol/L. aacrjournals.org Further in vivo research using xenograft models established a clear link between the degree of phospho-c-Met inhibition and antitumor activity. These translational models showed that near-complete and sustained inhibition of phospho-c-Met (≥95%) was necessary to achieve tumor stasis or regression. researchgate.netresearchgate.netresearchgate.net This understanding was critical in establishing the recommended Phase II dose for clinical trials, ensuring that the selected dose would achieve the required level of target inhibition in patients. researchgate.netresearchgate.net Clinical trials incorporating pre- and post-dose tumor biopsies have further validated that this compound effectively reduces phospho-c-Met levels in patients' tumors, confirming target engagement in situ. researchgate.net

BiomarkerFindingModel SystemSignificance
Phospho-c-MetPotent inhibition with an IC₅₀ of 5.4 nmol/LEBC-1 Lung Cancer CellsDemonstrates high potency of this compound in a MET-amplified context. aacrjournals.org
Phospho-c-Met Inhibition≥95% inhibition required for tumor stasis or regressionKP-4 Pancreatic Xenograft ModelEstablished a pharmacodynamic threshold for predicting anti-tumor efficacy. researchgate.netresearchgate.net
Phospho-c-MetReduced levels in on-treatment patient biopsiesHuman Tumor Tissues (Clinical Trial)Confirms target engagement in the clinical setting. researchgate.net

Downstream Signaling Pathway Modulation

Upon activation and phosphorylation, the c-Met receptor triggers several downstream signaling pathways that are critical for cancer cell proliferation, survival, migration, and invasion. The principal pathways include the RAS/MAPK (mitogen-activated protein kinase), PI3K-Akt (phosphatidylinositol 3-kinase-protein kinase B), and STAT (Signal Transducer and Activator of Transcription) pathways. nih.govnih.gov this compound effectively blocks the activation of these cascades by inhibiting the initial phosphorylation of c-Met.

Preclinical studies have provided clear evidence of this downstream modulation. In cancer cell lines treated with this compound, a marked decrease in the phosphorylation of key signaling molecules such as AKT and ERK (a component of the MAPK pathway) has been observed. researchgate.netnih.gov This inhibition of downstream effectors is a direct consequence of blocking the c-Met receptor at the apex of the signaling cascade. By shutting down these pro-tumorigenic signals, this compound curtails the cellular processes that drive tumor growth and progression. nih.gov The comprehensive blockade of these pathways underscores the therapeutic potential of this compound in tumors that are dependent on c-Met signaling. nih.govnih.gov

Predictive Biomarkers for this compound Responsiveness

Predictive biomarkers are used to identify patients who are most likely to respond to a specific treatment. For this compound, the most well-established predictive biomarkers are specific genetic alterations in the MET gene itself.

MET Gene Amplification

MET gene amplification, which leads to an increased number of copies of the MET gene and subsequent overexpression of the c-Met receptor, is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. nih.gov It is also a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov High-level MET amplification creates a state of "oncogene addiction," where the cancer cells are highly dependent on c-Met signaling for their survival and proliferation, making them particularly sensitive to MET inhibitors like this compound.

The efficacy of this compound in this patient population has been evaluated in several clinical trials. The VISION trial (Cohort B) specifically enrolled patients with advanced NSCLC and MET amplification detected by liquid biopsy. In this cohort, this compound demonstrated clinically meaningful activity. nih.gov Furthermore, the INSIGHT and INSIGHT 2 trials investigated this compound in combination with EGFR TKIs for patients with EGFR-mutant NSCLC who had developed resistance due to MET amplification. These studies showed that the combination therapy could overcome resistance and lead to significant clinical benefit. aacrjournals.org

Clinical TrialPatient PopulationKey FindingObjective Response Rate (ORR)
VISION (Cohort B)NSCLC with MET Amplification (Liquid Biopsy)Demonstrated clinically meaningful activity and durable responses. nih.gov42% (Overall) nih.gov
INSIGHTEGFR-mutant NSCLC with MET Amplification (resistance to 1st/2nd gen EGFR TKI)Tepotinib + Gefitinib (B1684475) improved PFS and OS vs. chemotherapy. aacrjournals.org66.7% (Tepotinib + Gefitinib) vs. 42.9% (Chemotherapy) aacrjournals.org
INSIGHT 2EGFR-mutant NSCLC with MET Amplification (resistance to Osimertinib)Tepotinib + Osimertinib showed promising activity.50.0% researchgate.net

MET Exon 14 Skipping Alterations

One of the most significant breakthroughs in MET-targeted therapy has been the identification of MET exon 14 skipping alterations as a primary oncogenic driver in 3-4% of NSCLC cases. prnewswire.com These alterations, caused by various mutations at the splice sites of exon 14, lead to the production of a dysfunctional c-Met protein that lacks a critical regulatory domain. This domain is responsible for binding the E3 ubiquitin ligase, CBL, which targets the receptor for degradation. The absence of this domain results in increased stability and accumulation of the c-Met protein, leading to sustained, ligand-independent activation of downstream oncogenic signaling. nih.gov

The pivotal, multicohort Phase II VISION trial provided robust evidence for the efficacy of this compound in patients with advanced or metastatic NSCLC harboring MET exon 14 skipping alterations, as identified by either tissue or liquid biopsy. The study demonstrated high and durable objective response rates, leading to regulatory approvals for this compound in this indication.

Clinical TrialPatient CohortObjective Response Rate (ORR) - by IRCMedian Duration of Response (mDoR) - by IRC
VISIONTreatment-Naïve Patients57% aacrjournals.org46.4 months researchgate.net
VISIONPreviously Treated Patients45% aacrjournals.org14.0 months (Combined Cohorts A+C)
VISIONCombined Population (Liquid Biopsy ID)50.0% prnewswire.com12.4 months prnewswire.com
VISIONCombined Population (Tissue Biopsy ID)45.1% prnewswire.com15.7 months prnewswire.com
aacrjournals.orgprnewswire.comresearchgate.net

HGF Overexpression/Upregulation

Hepatocyte growth factor (HGF) is the only known ligand for the c-Met receptor. nih.gov The binding of HGF to c-Met is the canonical mechanism for receptor activation. nih.gov Therefore, the overexpression or upregulation of HGF in the tumor microenvironment can lead to aberrant and sustained activation of the c-Met signaling pathway, even in the absence of MET gene alterations. High levels of HGF have been associated with a poor prognosis and have been implicated as a mechanism of resistance to other targeted therapies, such as EGFR inhibitors. nih.govascopubs.org

While HGF is fundamentally linked to c-Met activation, its utility as a standalone predictive biomarker for this compound therapy is less established than genomic alterations like MET amplification or exon 14 skipping. Studies in hepatocellular carcinoma (HCC) suggest that while this compound shows activity in tumors with MET overexpression (a potential downstream result of HGF signaling), MET amplification may be a superior predictor of response. Some case reports have suggested that MET/HGF co-expression could be a novel predictive biomarker. nih.gov However, large-scale clinical studies prospectively stratifying patients based on HGF levels to determine response to this compound are limited. The primary focus for patient selection remains on the more definitive genomic alterations within the MET gene itself.

Protein Expression Levels of c-Met by Immunohistochemistry

The evaluation of c-Met protein expression through immunohistochemistry (IHC) is a critical component in assessing the potential responsiveness of tumors to c-Met inhibitors like this compound. aacrjournals.org In studies of hepatocellular carcinoma (HCC), c-Met expression has been assessed using specific rabbit monoclonal antibodies. aacrjournals.org

The staining intensity is typically scored on a semi-quantitative scale from 0 to 3+. aacrjournals.org Tumors are generally considered positive for c-Met expression if they exhibit a score of 2+ or 3+ in at least 50% of the cells. aacrjournals.org Research in HCC has shown that c-Met staining can be heterogeneous within a tumor. aacrjournals.org In one study of 68 HCC cases, c-Met staining was present in all evaluable cases, with 16% (11 out of 67) being classified as c-Met-positive (3 cases with a 3+ score and 8 cases with a 2+ score). aacrjournals.org

This method allows for the direct visualization and quantification of the target protein in the tumor microenvironment, providing crucial data for patient selection in clinical trials of c-Met inhibitors. aacrjournals.org The findings highlight a discordance between c-Met protein expression levels and MET gene copy number alterations, underscoring the importance of IHC as a direct measure of the protein target. aacrjournals.org

c-Met Immunohistochemistry (IHC) Scoring System
IHC ScoreDescription of StainingPositivity Definition
0No staining or membrane staining in <10% of tumor cells. researchgate.netNegative
1+Barely perceptible membrane staining in >10% of tumor cells. researchgate.netNegative
2+Weak or moderate complete membrane staining in >10% of tumor cells. aacrjournals.orgresearchgate.netPositive
3+Strong complete membrane staining in >10% of tumor cells. aacrjournals.orgresearchgate.netPositive

Alpha-Fetoprotein (AFP) as a Circulating Marker in HCC Models

Alpha-fetoprotein (AFP) is a well-established circulating biomarker for hepatocellular carcinoma (HCC). nih.gov In preclinical studies involving this compound, AFP levels have been utilized to monitor tumor response in HCC xenograft models. mdpi.comnih.gov

In a study using the patient-derived MHCC97H HCC cell line in a mouse xenograft model, treatment with this compound led to a significant reduction in circulating AFP levels. mdpi.com After five weeks of treatment, AFP levels in the mice became undetectable, correlating with the observed inhibition of tumor growth and complete tumor regression. mdpi.comnih.gov This demonstrates the utility of AFP as a non-invasive pharmacodynamic marker to assess the biological activity of this compound in preclinical HCC models. mdpi.com The reduction in AFP provides evidence of the compound's potent anti-tumor effect in tumors that are driven by c-Met signaling. mdpi.comnih.gov

Effect of this compound on AFP Levels in an HCC Xenograft Model
ModelTreatmentObservation PeriodEffect on AFP LevelsAssociated Tumor Response
MHCC97H XenograftThis compound5 weeksBecame undetectable. mdpi.comnih.govTumor growth inhibition and complete regression. mdpi.com

Translational Modeling and Exposure-Response Relationships

Integration of Preclinical and Translational Pharmacodynamic Models

The development of this compound (tepotinib) has been guided by a translational modeling approach that integrates preclinical and clinical data to inform dose selection. nih.govelsevierpure.com This strategy involves creating mathematical models to describe the relationships between pharmacokinetics (PK) and pharmacodynamics (PD). nih.gov

The workflow begins with preclinical in vivo models, such as mouse xenograft studies, to establish the initial PK/PD relationship. nih.gov Data on drug exposure, target inhibition (e.g., reduction in phosphorylated c-Met levels), and anti-tumor efficacy are collected. nih.govmerckgroup.com Subsequently, clinical PK and PD data from early phase trials, including information from paired tumor biopsies taken before and after treatment, are integrated into the model. nih.govelsevierpure.com This allows for the refinement of the model with human data, establishing a translational link between the preclinical findings and the clinical scenario. researchgate.net This integrated approach was pivotal in predicting an effective dose in humans by targeting a level of c-Met phosphorylation that was demonstrated to be effective in preclinical models. nih.gov

Quantitative Relationship between this compound Exposure, Target Inhibition, and Tumor Growth Inhibition in Preclinical Models

A clear quantitative relationship between this compound exposure, c-Met target inhibition, and subsequent tumor growth inhibition (TGI) has been established in preclinical models. nih.govmerckgroup.com The KP-4 pancreatic cancer cell line xenograft was selected as a surrogate tumor model to study this relationship due to its sensitivity to c-Met pathway inhibition. elsevierpure.commerckgroup.com

In these models, a direct correlation was found between the plasma concentration of this compound, the degree of phosphorylated c-Met (phospho-c-Met) inhibition in the tumor, and the resulting anti-tumor effect. nih.gov The analysis demonstrated that a profound and sustained level of target inhibition is necessary for significant efficacy. elsevierpure.commerckgroup.com Specifically, simulations indicated that nearly complete inhibition of phospho-c-Met (≥95%) was required to achieve tumor stasis or regression in the KP-4 xenograft model. merckgroup.comresearchgate.net This preclinical quantitative insight served as the foundational efficacy target for the subsequent clinical development and dose selection for this compound. elsevierpure.com

Preclinical Exposure-Response Relationship for this compound
Preclinical ModelPharmacodynamic MarkerKey FindingImplication for Efficacy
KP-4 XenograftPhospho-c-Met Inhibition≥95% inhibition of phospho-c-Met is required. merckgroup.comresearchgate.netCorresponds to tumor stasis or regression. elsevierpure.commerckgroup.com

Application of Pharmacological Audit Trail (PhAT) Principles in Biomarker-Driven Development

The development of this compound has exemplified the principles of the Pharmacological Audit Trail (PhAT), a framework designed for evidence-based decision-making in drug development. aacrjournals.orgicr.ac.uk The PhAT emphasizes a set of critical questions that use biomarkers to track a drug's effectiveness from the laboratory to the clinic. researchgate.netresearchgate.netdaneshyari.com

Key aspects of the PhAT applied to this compound's development include:

Evidence of Target Engagement and Pathway Modulation: A crucial step in the PhAT is identifying a pharmacodynamic biomarker that is closely linked to the drug's target. aacrjournals.orgnih.gov For this compound, the autophosphorylation of c-Met on tyrosine residues Y1234 and Y1235 was established as a suitable and proximal PD biomarker. aacrjournals.org

Biomarker-Driven Decision Making: Robust assays were used to measure the modulation of this biomarker (phospho-c-Met), which successfully defined the extent of target inhibition required to achieve anti-tumor efficacy, first preclinically and later in clinical settings. aacrjournals.org This biomarker-centric approach ensures that development decisions are based on clear evidence of the drug hitting its intended target and producing the desired biological effect. icr.ac.uk

By rigorously following the PhAT, the development program for this compound could confidently establish a link between drug exposure, target modulation, and therapeutic activity, optimizing the selection of the clinical dose. aacrjournals.org

Drug Discovery and Development Aspects of Msc2156119j

Historical Context of MSC2156119J Discovery

The discovery of this compound, also known as tepotinib (B1684694) and EMD 1214063, originated from the growing understanding of the role of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase in oncology. nih.govcancer.gov Developed by Merck Serono, the compound was designed to target the c-Met signaling pathway, which is crucial for various cellular processes including proliferation, survival, invasion, and angiogenesis. nih.govcancer.govguidetopharmacology.org Scientific research had established that aberrant activation of the c-Met pathway is a significant driver in many human malignancies. nih.gov

This abnormal signaling can result from several genetic alterations, such as protein overexpression, gene amplification, or activating mutations, all of which are correlated with aggressive tumor phenotypes and poor patient prognosis. nih.gov The recognition of c-Met as a key proto-oncogene made it an attractive and rational target for therapeutic intervention. nih.gov Consequently, this compound was developed as a potent and selective, orally administered small-molecule inhibitor of the MET tyrosine kinase, engineered specifically to counteract the pro-oncogenic signaling driven by these c-Met alterations. guidetopharmacology.org

Lead Optimization and Chemical Synthesis Strategies

The development of this compound involved a meticulous lead optimization process focused on achieving high selectivity for the MET kinase to minimize off-target effects and avoid the poly-pharmacology associated with multi-kinase inhibitors. aacrjournals.org As a selective, ATP-competitive, type Ib inhibitor, tepotinib binds to the MET kinase in a distinct U-shaped conformation, forming critical interactions with amino acid residues Y1230, D1222, and M1160 within the hinge region of the protein. nih.gov

A cornerstone of its discovery phase was a biomarker-driven approach, utilizing tumor models with specific MET alterations for both in vitro and in vivo pharmacological studies. aacrjournals.org A key pharmacodynamic (PD) biomarker, the autophosphorylation of MET at sites Y1234 and Y1235, was established to robustly measure the compound's ability to modulate its target in preclinical models. aacrjournals.org

Chemical synthesis strategies have also been explored to create novel derivatives of tepotinib. guidetopharmacology.org Research published in 2019 detailed the synthesis of new analogues to assess their antiproliferative capabilities. mdpi.com These synthetic routes often involve complex, multi-step processes. For example, one described pathway utilizes a Suzuki coupling reaction between (3-acetylphenyl)boronic acid and 2-chloro-5-fluoropyrimidine (B20137) to generate a key intermediate. This intermediate is then subjected to a series of further chemical transformations, including reduction and chlorination, before reacting with other chemical moieties to yield the final tepotinib derivatives. mdpi.com

Comparison with Other c-Met Inhibitors in Preclinical Landscape

This compound distinguishes itself in the preclinical landscape of c-Met inhibitors primarily through its high selectivity. nih.gov Kinase profiling studies demonstrated that tepotinib has a greater than 1,000-fold selectivity for c-Met over 236 other kinases and more than 50-fold selectivity over five others. nih.gov This high degree of specificity is advantageous when compared to less selective or multi-kinase inhibitors, as it is anticipated to result in a more favorable profile by reducing off-target activities. aacrjournals.orgnih.gov

The preclinical landscape includes other MET tyrosine kinase inhibitors (TKIs) such as capmatinib (B1663548) and crizotinib. medpath.commemoinoncology.com In comparative preclinical studies, this compound has demonstrated significant efficacy. In liver cancer xenograft models with high c-Met expression, this compound showed superior anti-tumor activity compared to the multi-kinase inhibitor sorafenib (B1663141). nih.gov

A critical area of investigation for c-Met inhibitors is their ability to overcome resistance to other targeted therapies. Preclinical models of non-small cell lung cancer (NSCLC) have shown that MET amplification is a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) TKIs. aacrjournals.orgnih.gov In xenograft models harboring both EGFR mutations and MET amplification, tepotinib monotherapy significantly delayed tumor growth, while first-generation EGFR inhibitors like gefitinib (B1684475) had no effect. nih.gov Furthermore, the combination of tepotinib with EGFR TKIs led to complete tumor regression in these resistant models. nih.gov This highlights a key therapeutic application where highly selective MET inhibition can overcome bypass signaling resistance pathways.

CompoundInhibitor TypeKey Preclinical FindingReference
This compound (Tepotinib)Highly Selective c-Met TKIOvercomes MET-amplification driven resistance to EGFR TKIs in NSCLC models; superior to sorafenib in c-Met high liver cancer models. nih.govnih.gov
CrizotinibMulti-kinase TKI (ALK, ROS1, MET)Demonstrated activity in NSCLC models with METex14 alterations. nih.gov
CapmatinibSelective c-Met TKIShown to induce responses in NSCLC models with METex14 mutations. memoinoncology.com
SorafenibMulti-kinase TKILess effective than this compound in preclinical liver cancer models with high c-Met expression. nih.gov

Future Directions in Preclinical Development of this compound

While this compound has been extensively studied in non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping alterations, future preclinical development is focused on expanding its application to other cancers and different types of MET dysregulation. guidetopharmacology.orgnih.gov Preclinical studies have already provided a strong rationale for its investigation in hepatocellular carcinoma (HCC), where it showed marked efficacy in models with high c-Met expression. nih.govnih.gov

Further preclinical research is targeting other oncogenic MET alterations, including MET amplification and rare MET fusions, which have been identified as drivers in NSCLC as well as other solid tumors such as gastric cancer and glioma. nih.gov MET amplification is also a significant mechanism of acquired resistance to EGFR inhibitors, making this a continued high-priority area for preclinical investigation with tepotinib. aacrjournals.orgnih.gov Additionally, the potential utility of tepotinib is being explored in other cancer types, with preclinical evaluations initiated in triple-negative breast cancer (TNBC) cell lines and in models of HER2-positive breast cancer to overcome resistance to HER2-targeted therapies. aacrjournals.org

A primary focus of ongoing preclinical research is the identification of effective combination strategies to enhance anti-tumor activity and overcome resistance. nih.gov Building on the success seen in models of EGFR TKI resistance, studies have demonstrated that combining tepotinib with various EGFR inhibitors (including gefitinib, afatinib (B358), and rociletinib) can lead to profound and complete tumor regressions in NSCLC xenografts driven by MET amplification. aacrjournals.orgnih.gov

Emerging preclinical data also suggest that resistance to MET inhibitors themselves can arise from activation of downstream pathways. For example, mutations in the RAS pathway could impair the effects of MET inhibition. nih.gov This has led to the preclinical hypothesis that combining MET inhibitors like tepotinib with MEK inhibitors could be an effective strategy to overcome this form of resistance. nih.gov Similarly, preclinical evidence supports combining MET inhibitors with pan-HER inhibitors to counteract resistance in certain breast cancer models. aacrjournals.org Beyond conventional combination therapy, future research may also explore novel therapeutic modalities, such as advanced drug delivery systems designed to co-administer this compound with other anticancer agents. nih.gov

Advanced computational approaches have been integral to the development of this compound and will continue to shape its future preclinical evaluation. merckgroup.com A translational modeling and simulation strategy was instrumental in the early clinical phases, integrating preclinical pharmacokinetic and pharmacodynamic data from xenograft models with data from early human trials. merckgroup.comaacrjournals.org This allowed for a robust understanding of the relationship between drug exposure, target inhibition, and anti-tumor response. asco.org

Specifically, preclinical studies in the KP4 xenograft model established that nearly complete inhibition (≥95%) of phospho-c-Met was required to achieve tumor stasis or regression. merckgroup.com A turnover model developed using this mouse data was then successfully applied to human data, which helped to define a biologically active dose for later-stage trials. merckgroup.comasco.org Future preclinical development will increasingly rely on such sophisticated modeling and simulation techniques. celerion.com These in silico methods can be used to predict the efficacy of novel combination therapies, identify patient populations most likely to respond based on specific MET alterations, and optimize the design of translational studies, thereby helping to bridge the gap between laboratory findings and clinical outcomes more efficiently. celerion.comnih.gov

Refinement of Biomarker Strategies for Patient Stratification in Preclinical Settings

Preclinical research involving this compound, also known as tepotinib, has been instrumental in developing and refining biomarker strategies for identifying patient populations most likely to benefit from treatment. tandfonline.comcreative-biolabs.com These studies have focused on establishing a clear link between the molecular characteristics of tumors and their sensitivity to this selective c-Met inhibitor. tandfonline.comnih.gov

A cornerstone of the preclinical biomarker strategy for this compound has been the use of patient-derived tumor explants and xenograft models. tandfonline.comdrugpatentwatch.com In hepatocellular carcinoma (HCC) models, for instance, a direct correlation was observed between the level of c-Met expression and the antitumor activity of the compound. tandfonline.comcreative-biolabs.com Tumors with high c-Met protein levels demonstrated significant growth inhibition and even regression when treated with this compound, whereas tumors with intermediate or low c-Met expression were less sensitive. tandfonline.comcreative-biolabs.com This established c-Met expression level, detectable by methods like immunohistochemistry (IHC), as a critical predictive biomarker. drugpatentwatch.com

Further refinement came from investigating genetic alterations of the MET gene, such as MET amplification. umich.eduaplu.org Preclinical studies in non-small cell lung cancer (NSCLC) models showed that MET amplification was a key driver of sensitivity to this compound. umich.edu These models also demonstrated that the compound could overcome resistance to epidermal growth factor receptor (EGFR) inhibitors when that resistance was mediated by aberrant c-Met activity. umich.eduaishwaryasandeep.in This highlighted the utility of MET amplification, often identified through in situ hybridization, as another crucial biomarker for patient selection. drugpatentwatch.com

Translational modeling, integrating preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data, played a pivotal role in quantifying the relationship between drug exposure, target engagement, and therapeutic effect. nih.govdrugpatentwatch.comucdavis.edu By measuring the levels of phosphorylated c-Met (phospho-MET) in tumor biopsies from xenograft models before and after treatment, researchers could determine the degree of target inhibition. nih.govucdavis.edu This PD biomarker was then correlated with tumor growth inhibition. ucdavis.edu These models revealed that a sustained, near-complete inhibition of phospho-MET (≥95%) was required to achieve tumor stasis or regression. drugpatentwatch.comucdavis.edunih.gov This quantitative understanding allowed for the selection of a biologically active recommended Phase II dose (RP2D) of 500 mg once daily, which was predicted to achieve the necessary level of target inhibition in the majority of patients. ucdavis.edunih.govparimer.com

The use of these preclinical models and biomarker analyses provided a strong rationale for the patient stratification strategies employed in subsequent clinical trials, focusing on patients with tumors exhibiting c-Met overexpression or MET gene amplification. tandfonline.comaplu.orgnih.gov

Table 1: Preclinical Biomarker Findings for this compound

BiomarkerMethod of DetectionPreclinical FindingImplication for Patient Stratification
c-Met Protein ExpressionImmunohistochemistry (IHC)High c-Met levels correlate with increased tumor sensitivity and regression in HCC models. tandfonline.comcreative-biolabs.comIdentifies patients with c-Met-driven tumors who are more likely to respond. tandfonline.com
MET Gene AmplificationIn Situ Hybridization (ISH)Associated with sensitivity in NSCLC models and can mediate EGFR TKI resistance. umich.eduaishwaryasandeep.inSelects patients with MET-amplified tumors for treatment. nih.gov
Phosphorylated c-Met (phospho-MET)Immunoassay (e.g., Luminex)≥95% inhibition of phospho-MET is required for tumor regression in xenograft models. drugpatentwatch.comucdavis.eduUsed as a pharmacodynamic marker to confirm target engagement and guide dose selection. nih.govucdavis.edu

Intellectual Property and Patent Landscape (General academic perspective on drug patents in research, not specific filings)

From a general academic perspective, intellectual property (IP), particularly patents, plays a crucial and often complex role in the translation of a chemical compound like this compound from a laboratory discovery to a clinical therapy. creative-biolabs.comnih.gov The journey of a drug candidate is exceptionally long and costly, involving extensive preclinical and clinical testing. als.net Patents are the legal instruments that provide a period of market exclusivity, which is essential to attract the significant investment required to navigate this process. als.netinfinixbio.com

For academic researchers, who are often at the forefront of discovering novel molecules and therapeutic targets, the patenting process introduces a dynamic tension with the traditional academic incentive to publish findings quickly. tandfonline.comnih.gov Public disclosure of an invention before filing a patent application can forfeit patent rights in many jurisdictions, creating a conflict between disseminating knowledge and protecting its commercial potential. tandfonline.comumich.edu University Technology Transfer Offices (TTOs) are established to manage this interface, helping researchers to navigate the patenting process and secure IP rights for their discoveries. nih.govbakerdonelson.com

The Bayh-Dole Act of 1980 fundamentally shaped this landscape in the United States by allowing universities to retain ownership of inventions made with federal funding, encouraging them to patent and license these discoveries to commercial partners. umich.eduaplu.org This framework is designed to ensure that publicly funded research can be developed into products that benefit the public. aplu.org

Patenting a preclinical drug candidate is a strategic necessity. drugpatentwatch.com Without the protection afforded by a patent, pharmaceutical companies are generally unwilling to invest the hundreds of millions, or even billions, of dollars needed for clinical trials and regulatory approval. nih.govals.net The patent provides the security that, if the drug is successful, the company can recoup its investment and fund future research. als.netinfinixbio.com

The types of patents sought in early-stage drug discovery typically include "composition of matter" patents, which cover the novel chemical entity itself and are considered the strongest form of protection. drugpatentwatch.comox.ac.uk Additional patents may cover methods of use (i.e., treating a specific disease), manufacturing processes, or formulations. drugpatentwatch.com This strategy of building a "patent estate" is crucial for the long-term viability of a drug development program. patlytics.ai

From an academic viewpoint, while the primary goal is often the advancement of science and the betterment of health, engaging with the IP system is recognized as a necessary mechanism to ensure that promising discoveries have a viable path to reaching patients. tandfonline.comcreative-biolabs.comnih.gov

Q & A

Q. What is the mechanism of action of MSC2156119J in hepatocellular carcinoma (HCC) models?

this compound is a highly selective, orally bioavailable c-Met inhibitor that binds to the c-Met receptor, blocking its phosphorylation and disrupting downstream signaling pathways (e.g., proliferation, survival, and metastasis). This mechanism is particularly effective in tumors with high c-Met expression, as demonstrated in patient-derived xenograft (PDX) models .

Q. How should researchers quantify c-Met expression to stratify HCC models for this compound studies?

Use immunohistochemistry (IHC) with validated antibodies and scoring systems (e.g., H-score or semi-quantitative scales) to categorize tumors into high, intermediate, or low c-Met expression groups. Include orthogonal methods like RNA sequencing or Western blotting for validation .

Q. What are the recommended pharmacokinetic parameters for this compound in preclinical studies?

In phase I trials, the recommended phase II dose (RP2D) is 500 mg/day, based on tolerability and pharmacokinetic profiles. Preclinical studies should monitor plasma concentration-time curves, bioavailability, and half-life, with dose adjustments for species-specific metabolic differences .

Advanced Research Questions

Q. How can experimental designs address contradictory efficacy data of this compound in tumors with heterogeneous c-Met expression?

  • Stratification: Use PDX models stratified by c-Met expression levels (high vs. low) to isolate treatment effects.
  • Endpoint Selection: Combine tumor volume reduction with metastasis suppression metrics (e.g., lung nodule counts).
  • Statistical Power: Ensure adequate sample sizes using power analysis to detect clinically meaningful differences (e.g., ≥30% tumor shrinkage). Reference: Efficacy varied significantly between high and low c-Met-expressing HCC models in PDX studies .

Q. What methodological considerations are critical when combining this compound with other therapies (e.g., sorafenib)?

  • Toxicity Monitoring: Track weight loss, hand-foot syndrome, and hypophosphatemia, as this compound combined with sorafenib increased toxicity without enhancing efficacy in phase II trials.
  • Dose Escalation: Use adaptive trial designs (e.g., 3+3 for phase Ib) to identify safe combinatorial doses.
  • Biomarker Integration: Measure AFP levels and c-Met phosphorylation status to assess biological activity .

Q. How should researchers resolve discrepancies in survival outcomes between this compound and sorafenib in clinical trials?

  • Statistical Methods: Apply Kaplan-Meier analysis for overall survival (OS) and time to progression (TTP), with Cox proportional hazards models to adjust for covariates (e.g., baseline AFP levels).
  • Subgroup Analysis: Stratify patients by c-Met expression and Child-Pugh scores to identify responsive subgroups. Example: In a phase II trial, this compound showed comparable OS to sorafenib (10.7 vs. 7.9 months) but superior TTP in MET+ populations .

Q. What are best practices for validating c-Met as a predictive biomarker in this compound studies?

  • Preclinical Validation: Use CRISPR/Cas9-mediated c-Met knockout models to confirm target specificity.
  • Clinical Correlation: Correlate IHC scores with treatment response in trial cohorts.
  • Multivariate Analysis: Include c-Met expression, AFP levels, and tumor staging in regression models to assess biomarker independence .

Q. How can researchers ensure reproducibility in preclinical efficacy studies of this compound?

  • Standardized Protocols: Detail drug administration routes, dosing schedules, and tumor measurement techniques (e.g., caliper vs. imaging).
  • Data Transparency: Report negative results and outliers, especially in models with intermediate c-Met expression.
  • Replication: Repeat experiments across multiple PDX lines or independent laboratories .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s anti-metastatic effects?

Use non-parametric tests (e.g., Mann-Whitney U) for skewed metastasis counts and logistic regression for binary outcomes (e.g., presence/absence of lung nodules). Adjust for primary tumor size as a confounding variable .

Q. How should contradictory findings between AFP reduction and tumor response be interpreted?

AFP elimination may not always correlate with tumor shrinkage due to heterogeneous clonal populations. Use single-cell RNA sequencing to identify AFP-negative resistant subclones and validate via flow cytometry .

Experimental Reporting Guidelines

Q. What details must be included in methodology sections for this compound studies?

  • Compound Characterization: Provide synthesis protocols, purity data (HPLC/MS), and pharmacokinetic parameters.
  • In Vivo Models: Specify mouse strain, tumor implantation site, and ethical approvals.
  • Clinical Trials: Adhere to CONSORT guidelines for randomization, blinding, and endpoint reporting .

Q. How should researchers handle negative or inconclusive results in this compound trials?

Publish full datasets in supplementary materials, including raw tumor measurements and toxicity logs. Discuss potential confounders (e.g., drug interactions, patient comorbidities) and propose follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.